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Compound of Interest

Compound Name: 2-Methoxypyridine

Cat. No.: B7774394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 2-
Methoxypyridine (CAS: 1628-89-3), a vital heterocyclic compound used in various chemical

syntheses. The document outlines its characteristic Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols

for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic

compounds. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data for 2-
Methoxypyridine, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2-Methoxypyridine exhibits distinct signals for its four aromatic

protons and three methoxy protons. The chemical shifts (δ) are influenced by the electron-

donating methoxy group and the electron-withdrawing nitrogen atom in the pyridine ring.
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Proton Assignment Chemical Shift (ppm) Multiplicity

H6 ~8.16 ddd

H4 ~7.51 ddd

H5 ~6.82 dd

H3 ~6.72 d

OCH₃ ~3.92 s

Data sourced from

experiments run in CDCl₃[1].

¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum shows six unique carbon signals. The C2 carbon,

directly attached to both the electronegative nitrogen and oxygen atoms, is the most downfield-

shifted carbon in the ring.

Carbon Assignment Chemical Shift (ppm)

C2 ~164.2

C6 ~147.0

C4 ~138.5

C3 ~116.8

C5 ~111.2

OCH₃ ~53.3

Note: These are typical chemical shifts for 2-

methoxypyridine in CDCl₃.

Experimental Protocol for NMR Spectroscopy
The following protocol outlines the standard procedure for acquiring high-resolution NMR

spectra of a liquid sample like 2-Methoxypyridine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.chemicalbook.com/SpectrumEN_1628-89-3_13CNMR.htm
https://www.benchchem.com/product/b7774394?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7774394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Accurately weigh the required amount of 2-Methoxypyridine. For ¹H

NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require 50-100 mg for a good

signal-to-noise ratio in a reasonable time[2][3].

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., Chloroform-d, CDCl₃) in a clean, small vial[3][4].

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality,

filter the solution through a small plug of glass wool packed into a Pasteur pipette directly

into a 5 mm NMR tube[2][4]. The final liquid level in the tube should be about 4-5 cm[3].

Spectrometer Setup:

Insert the NMR tube into a spinner turbine, ensuring the correct depth using a gauge.

Place the sample into the NMR spectrometer's magnet.

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic

field[3].

Shim the magnetic field by adjusting the shim coils to maximize field homogeneity, which

results in sharp, symmetrical peaks[3].

Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to optimize

signal detection[3].

Data Acquisition:

Set appropriate acquisition parameters, including the number of scans, spectral width, and

relaxation delay. For quantitative ¹³C NMR, a longer relaxation delay is crucial[5].

Initiate the experiment using a standard pulse sequence.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.
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Perform phase correction and baseline correction to ensure accurate peak representation

and integration.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H, 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
FTIR spectroscopy identifies the functional groups within a molecule by measuring the

absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

IR Spectroscopic Data
The IR spectrum of 2-Methoxypyridine is characterized by absorptions from the aromatic ring

and the methoxy group. The data below corresponds to a neat (pure liquid) sample.

Vibrational Mode
Approximate Wavenumber

(cm⁻¹)
Intensity

C-H Stretch (Aromatic) 3100 - 3000 Medium

C-H Stretch (Aliphatic, -OCH₃) 2950 - 2850 Medium

C=N & C=C Stretch (Pyridine

Ring)
1600 - 1450 Strong

C-O Stretch (Aryl Ether) ~1250 Strong

C-H Bend (Out-of-plane) 900 - 675 Strong

Data represents typical

absorption regions for the

functional groups present[6][7].

Experimental Protocol for FTIR Spectroscopy (Neat
Liquid)
This protocol is for analyzing a pure liquid sample using the thin-film or sandwich method,

which is ideal for compounds like 2-Methoxypyridine[8].
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Prepare Salt Plates: Obtain two polished salt plates (e.g., NaCl or KBr) from a desiccator. If

necessary, clean them with a dry, volatile solvent like isopropanol or acetone and wipe them

with a lint-free cloth[9][10].

Sample Application: Place one drop of neat 2-Methoxypyridine onto the center of one salt

plate[9].

Form the Film: Place the second salt plate on top and gently rotate it to spread the liquid into

a thin, uniform film between the plates. Ensure no air bubbles are trapped[10].

Mount the Sample: Place the "sandwich" of salt plates into the designated sample holder in

the FTIR spectrometer.

Acquire Spectrum:

First, run a background scan with an empty sample compartment to record the spectrum

of atmospheric CO₂ and water vapor, which will be automatically subtracted from the

sample spectrum.

Place the sample holder in the instrument and acquire the sample spectrum.

Cleanup: After analysis, disassemble the plates, clean them thoroughly with an appropriate

solvent, and return them to the desiccator to prevent moisture damage[10].

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. Electron Impact (EI) ionization is commonly used for volatile

compounds like 2-Methoxypyridine, providing the molecular weight and characteristic

fragmentation patterns.

Mass Spectrometric Data (Electron Impact)
The mass spectrum shows a prominent molecular ion peak and several key fragment ions that

aid in structural confirmation.
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m/z Value Assignment Relative Intensity (%)

109 [M]⁺ (Molecular Ion) 71.4

108 [M-H]⁺ 81.4

79 [M-CH₂O]⁺ 100.0

52 [C₄H₄]⁺ 54.6

39 [C₃H₃]⁺ 42.0

Data sourced from PubChem

CID 74201[8].

Experimental Protocol for Mass Spectrometry (EI-MS)
This protocol describes the general procedure for analyzing a volatile liquid using a standard EI

mass spectrometer.

Sample Introduction: Introduce a small amount of the volatile liquid 2-Methoxypyridine into

the instrument. This can be done via direct injection into a heated inlet or through a gas

chromatography (GC) system, which vaporizes the sample[11].

Ionization: In the ion source, which is under high vacuum, the gaseous sample molecules

are bombarded by a high-energy beam of electrons (typically 70 eV)[12]. This collision ejects

an electron from the molecule, creating a positively charged radical molecular ion ([M]⁺)[12].

Fragmentation: The excess energy imparted during ionization causes the molecular ion to

break apart into smaller, characteristic fragment ions and neutral radicals[13].

Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are

accelerated by an electric field into a mass analyzer. The analyzer, often a quadrupole or

magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio[11].

Detection: Ions of a specific m/z are detected by an electron multiplier or similar detector.

The instrument scans through a range of m/z values to generate the mass spectrum, which

plots relative ion abundance versus m/z.
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Visualization of Spectroscopic Workflow
The following diagram illustrates the generalized workflow for the spectroscopic analysis of a

chemical compound such as 2-Methoxypyridine.
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Caption: Generalized workflow for NMR, IR, and MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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